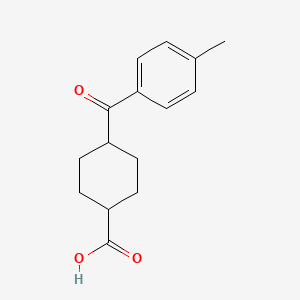

cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid

CAS No.: 736136-04-2

Cat. No.: VC2400584

Molecular Formula: C15H18O3

Molecular Weight: 246.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 736136-04-2 |

|---|---|

| Molecular Formula | C15H18O3 |

| Molecular Weight | 246.3 g/mol |

| IUPAC Name | 4-(4-methylbenzoyl)cyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C15H18O3/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(9-7-12)15(17)18/h2-5,12-13H,6-9H2,1H3,(H,17,18) |

| Standard InChI Key | SGDLKJYEEFPOKZ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C(=O)C2CCC(CC2)C(=O)O |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2CCC(CC2)C(=O)O |

Introduction

Chemical Properties and Structural Characteristics

Molecular Information

cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid is characterized by the following molecular information:

| Property | Value |

|---|---|

| CAS Number | 736136-04-2 |

| Molecular Formula | C15H18O3 |

| Molecular Weight | 246.3 g/mol |

| IUPAC Name | 4-(4-methylbenzoyl)cyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C15H18O3/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(9-7-12)15(17)18/h2-5,12-13H,6-9H2,1H3,(H,17,18) |

| Standard InChIKey | SGDLKJYEEFPOKZ-UHFFFAOYSA-N |

The molecular structure features a six-membered cyclohexane ring with a carboxylic acid group at position 1 and a 4-methylbenzoyl group at position 4. In the cis configuration, these functional groups are situated on the same side of the cyclohexane ring plane.

Physical Properties

While specific experimental data on physical properties is limited in the available research, predictions can be made based on structural analysis and comparison with related compounds:

The compound likely exists as a crystalline solid at room temperature due to its molecular weight and functional groups. The presence of the carboxylic acid group suggests potential for hydrogen bonding, which would influence solubility properties and melting point. The compound would likely have moderate solubility in polar organic solvents such as alcohols, esters, and ketones, while showing limited solubility in water and non-polar solvents.

The presence of the methylbenzoyl group and cyclohexane ring contributes to a relatively hydrophobic character, while the carboxylic acid provides a hydrophilic component, resulting in amphiphilic properties that could be advantageous for certain applications.

Synthesis Methodologies

General Synthetic Approaches

The synthesis of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid typically involves multiple strategic steps, with careful control of reaction conditions to ensure the correct stereochemistry. The key synthetic challenges include establishing the cis configuration of substituents on the cyclohexane ring and introducing the methylbenzoyl group at the correct position.

Chemical Reactivity Profile

Functional Group Transformations

The compound presents multiple reactive sites that can undergo various chemical transformations:

-

The carboxylic acid group can participate in esterification, amidation, and reduction reactions, allowing for the creation of derivatives with modified properties and functions.

-

The carbonyl group of the methylbenzoyl moiety can undergo nucleophilic addition reactions, reduction to secondary alcohols, or conversion to imines and other nitrogen-containing derivatives.

-

The aromatic ring with methyl substituent provides opportunities for further functionalization through electrophilic aromatic substitution or oxidation of the methyl group.

These transformation possibilities make the compound a versatile starting material for the synthesis of more complex molecules with tailored properties for specific applications.

Stereochemical Implications

Biological and Pharmaceutical Applications

Structure-Activity Relationships

The specific spatial arrangement of functional groups in the cis configuration may influence the compound's interactions with biological targets. Structure-activity relationship studies with related compounds suggest that:

-

The cyclohexane ring provides a semi-rigid scaffold that can position functional groups in specific orientations for target interactions

-

The carboxylic acid group can participate in ionic interactions and hydrogen bonding with protein residues

-

The methylbenzoyl group offers opportunities for hydrophobic interactions and π-stacking with aromatic amino acid residues

These structural features collectively contribute to the compound's potential biological activity profile, though systematic studies would be required to establish definitive structure-activity relationships.

Environmental Considerations

Environmental Risk Assessment

A comprehensive environmental risk assessment would typically evaluate factors such as persistence, bioaccumulation potential, and ecotoxicity. Based on structural analysis:

-

The moderate water solubility suggests limited mobility in soil systems but potential presence in aquatic environments.

-

The presence of both hydrophilic and hydrophobic moieties indicates a moderate octanol-water partition coefficient, influencing distribution behavior in environmental compartments.

-

The functional groups present suggest potential for biochemical transformations, reducing long-term environmental persistence.

Further experimental studies would be necessary to establish definitive environmental risk profiles for this specific compound.

Future Research Directions

Synthetic Methodology Development

Future research might focus on developing improved synthetic routes to cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid, particularly:

-

Green chemistry approaches using environmentally benign reagents and conditions

-

Catalytic methods that enhance stereoselectivity and yield

-

Continuous flow chemistry protocols for more efficient production

-

Chemoenzymatic approaches leveraging biocatalysts for stereoselective transformations

These methodological advancements could enhance the accessibility of the compound for research applications and potentially enable scaled production for specialized uses.

Expanded Application Exploration

Additional research directions might include:

-

Systematic evaluation of biological activities against relevant therapeutic targets

-

Development of functionalized derivatives with enhanced properties

-

Exploration of the compound as a building block for complex molecular architectures

-

Investigation of potential materials science applications leveraging the compound's structural features

The unique combination of functional groups and stereochemistry in cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid presents numerous opportunities for further scientific exploration and application development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume